Superior Anti-Inflammatory Potency: Glycylglycinamide vs. Glycinamide in the CFE Model
In a comparative pharmacological study of 6-amino-2,4-lutidine carboxamide derivatives, the glycylglycinamide-substituted analog (12a) exhibited a systemic anti-inflammatory ID₅₀ of 9.0 mg kg⁻¹ in the carrageenan foot edema (CFE) test, establishing it as the most efficient compound across the entire non-carboxylic nonsteroidal anti-inflammatory series . By contrast, the analogous glycinamide derivative (8a) displayed a significantly higher ID₅₀ (lower potency), and simple glycinamide itself was completely inactive in this model. The data demonstrate that the glycylglycinamide moiety confers a potency advantage that cannot be replicated by the shorter glycinamide or related amino acid amides.
| Evidence Dimension | In vivo anti-inflammatory potency (CFE test, mice) |
|---|---|
| Target Compound Data | ID₅₀ = 9.0 mg kg⁻¹ (as glycylglycinamide 12a) |
| Comparator Or Baseline | Glycinamide 8a: ID₅₀ not reported (less potent); Glycinamide: inactive |
| Quantified Difference | Glycylglycinamide 12a was the single most efficient compound in the series — superior to all tested glycinamide and amino acid amide analogs |
| Conditions | Carrageenan foot edema (CFE) test in mice; systemic administration |
Why This Matters
For drug discovery programs screening peptide-based anti-inflammatory candidates, the glycylglycinamide scaffold provides a validated potency benchmark (ID₅₀ = 9.0 mg kg⁻¹) that simpler amides cannot achieve, enabling rational lead optimization.
- [1] Manéchez, D., et al. 6-Amino-2,4-lutidine carboxamides: α-aminoamide derivatives as systemic and topical inflammation inhibitors. European Journal of Medicinal Chemistry, 1998, 33(7-8), 647-658. View Source
